molecular formula C11H21NO4 B591875 (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid CAS No. 191664-14-9

(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid

Cat. No. B591875
M. Wt: 231.292
InChI Key: IGJIQZVMCRTQQX-QMMMGPOBSA-N
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Description

“®-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid” is a monoprotected derivative of DAP. It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It is also known as a tert-butyloxycarbonyl-protected amino acid .


Synthesis Analysis

The synthesis of this compound involves the use of commercially available tert-butyloxycarbonyl-protected amino acids . The synthesis process involves the neutralization of [emim][OH] with these protected amino acids . The yield of the synthesis process is reported to be 95% .


Molecular Structure Analysis

The molecular weight of this compound is 242 . The 1H-NMR and 13C-NMR data provide detailed information about the molecular structure .


Chemical Reactions Analysis

This compound has been used in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Scientific Research Applications

  • Synthetic Organic Chemistry

    • The tert-butoxycarbonyl (Boc) group is widely used in synthetic organic chemistry .
    • It is used for the direct introduction of the Boc group into a variety of organic compounds .
    • The method involves the use of flow microreactor systems .
    • The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
  • Deprotection of the N-Boc Group

    • The N-Boc group is often used in organic synthesis as a protective group for amines .
    • A method for the mild deprotection of the N-Boc group has been developed .
    • The method involves the use of oxalyl chloride .
    • The results of this method are not specified in the source .
  • Selective Deprotection of the N-Boc Group

    • The N-Boc group is used in a variety of structurally diverse compounds, including aliphatic, aromatic, and heterocyclic substrates .
    • A mild method for the selective deprotection of the N-Boc group has been developed .
    • The method involves using oxalyl chloride in methanol .
    • The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
  • Synthesis of N-Heterocycles via Sulfinimines

    • Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .
    • The most extensively used enantiopure tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades .
    • This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
  • Synthesis of Tertiary Butyl Esters

    • Tertiary butyl esters find large applications in synthetic organic chemistry .
    • A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
    • This method uses flow microreactor systems .
    • The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
  • Synthesis of 4-(((TERT-BUTOXYCARBONYL)AMINO)METHYL)CYCLOHEXANECARBOXYLIC ACID

    • This compound is a specific example of a molecule that incorporates the tert-butoxycarbonyl (Boc) group .
    • While the specific applications of this compound are not detailed in the source, it is likely used in the synthesis of more complex molecules .

Safety And Hazards

The safety information for this compound includes hazard statements H315, H319, H335 . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and ensuring adequate ventilation .

Future Directions

The future directions for this compound involve expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis . This can be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids .

properties

IUPAC Name

(2R)-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)6-12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJIQZVMCRTQQX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid

CAS RN

191664-14-9
Record name (R)-2-[(Boc-amino)methyl]-3-methylbutyric acid
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